Orotidylic acid

Übersicht

Beschreibung

Orotsäure-5'-Monophosphat, auch bekannt als Orotidin-5'-monophosphat, ist ein Pyrimidin-Nukleotid. Es ist das letzte Zwischenprodukt bei der Biosynthese von Uridinmonophosphat, einem wichtigen Bestandteil der RNA-Synthese. Orotsäure-5'-Monophosphat wird aus Orotat und Phosphoribosylpyrophosphat durch das Enzym Orotat-Phosphoribosyltransferase gebildet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Orotsäure-5'-Monophosphat wird aus Orotat und Phosphoribosylpyrophosphat synthetisiert. Das Enzym Orotat-Phosphoribosyltransferase katalysiert die Reaktion, wobei die Ribose-Phosphat-Gruppe von Phosphoribosylpyrophosphat auf Orotat übertragen wird und Orotsäure-5'-Monophosphat gebildet wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Orotsäure-5'-Monophosphat beinhaltet typischerweise mikrobielle Fermentationsprozesse. Spezielle Bakterien- oder Hefearten werden gentechnisch so verändert, dass sie das Enzym Orotat-Phosphoribosyltransferase überproduzieren, wodurch die effiziente Umwandlung von Orotat zu Orotsäure-5'-Monophosphat ermöglicht wird .

Analyse Chemischer Reaktionen

Reaktionstypen

Orotsäure-5'-Monophosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Decarboxylierung: Katalysiert durch das Enzym Orotidin-5'-phosphat-Decarboxylase, das Orotsäure-5'-Monophosphat in Uridinmonophosphat umwandelt.

Phosphorylierung: Beinhaltet das Hinzufügen von Phosphatgruppen, die häufig durch Kinasen vermittelt werden.

Häufige Reagenzien und Bedingungen

Decarboxylierung: Erfordert das Enzym Orotidin-5'-phosphat-Decarboxylase.

Phosphorylierung: Beinhaltet typischerweise Adenosintriphosphat (ATP) als Phosphatspender und spezifische Kinasen.

Hauptprodukte

Uridinmonophosphat: Entsteht durch Decarboxylierung von Orotsäure-5'-Monophosphat.

Wissenschaftliche Forschungsanwendungen

Orotsäure-5'-Monophosphat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Herzschutz und Anpassung an Bewegung: Die diätetische Verabreichung von Orotsäure, einem Zwischenprodukt bei der Biosynthese von Orotsäure-5'-Monophosphat, hat sich als potenziell vorteilhaft für den Herzschutz und die Anpassung an Bewegung gezeigt.

Wirkmechanismus

Orotsäure-5'-Monophosphat übt seine Wirkungen in erster Linie durch seine Rolle als Zwischenprodukt bei der Biosynthese von Uridinmonophosphat aus. Das Enzym Orotat-Phosphoribosyltransferase katalysiert die Bildung von Orotsäure-5'-Monophosphat aus Orotat und Phosphoribosylpyrophosphat. Anschließend wird Orotsäure-5'-Monophosphat durch das Enzym Orotidin-5'-phosphat-Decarboxylase in Uridinmonophosphat umgewandelt .

Wirkmechanismus

Orotidylic acid exerts its effects primarily through its role as an intermediate in the biosynthesis of uridine monophosphate. The enzyme orotate phosphoribosyltransferase catalyzes the formation of this compound from orotate and phosphoribosyl pyrophosphate. Subsequently, this compound is converted to uridine monophosphate by the enzyme orotidine 5’-phosphate decarboxylase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

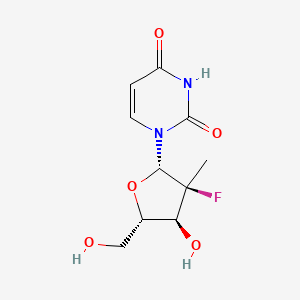

Uridinmonophosphat: Das Endprodukt im Biosyntheseweg von Orotsäure-5'-Monophosphat.

Orotsäure: Der Vorläufer von Orotsäure-5'-Monophosphat im Biosyntheseweg.

Einzigartigkeit

Orotsäure-5'-Monophosphat ist einzigartig in seiner Rolle als letztes Zwischenprodukt bei der Biosynthese von Uridinmonophosphat. Seine Bildung und die anschließende Umwandlung sind entscheidende Schritte bei der Produktion von Pyrimidin-Nukleotiden, die für die RNA-Synthese unerlässlich sind .

Eigenschaften

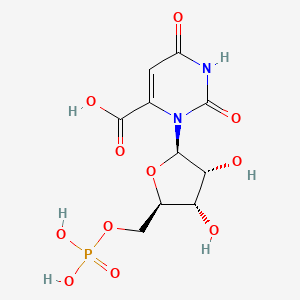

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N2O11P/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOBSHFOBAOFBF-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944090 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2149-82-8 | |

| Record name | Orotidine 5′-monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orotidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Orotidine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0ARN8U4Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orotidylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

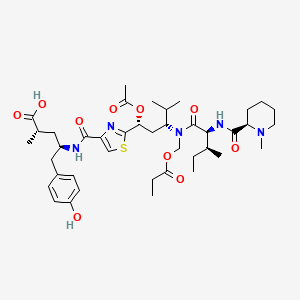

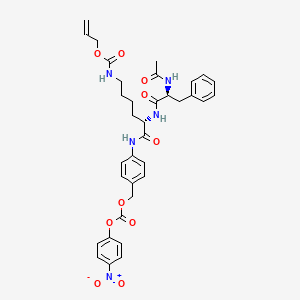

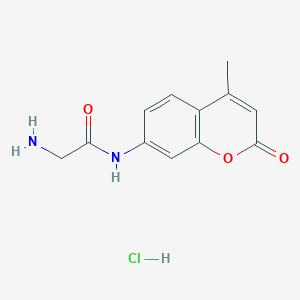

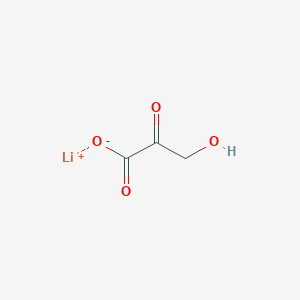

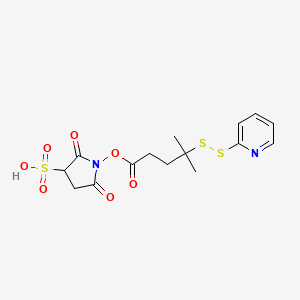

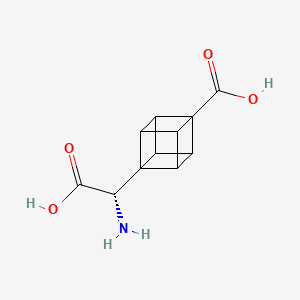

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3182054.png)

![2-[[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3182084.png)

![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)

![2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride](/img/structure/B3182163.png)